molecular formula C13H12N2O2 B7776064 3-amino-N-(4-hydroxyphenyl)benzamide

3-amino-N-(4-hydroxyphenyl)benzamide

Cat. No.: B7776064
M. Wt: 228.25 g/mol
InChI Key: JWKHGQGMYPBLGD-UHFFFAOYSA-N
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Description

3-amino-N-(4-hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H12N2O2 It is a derivative of benzamide, featuring both an amino group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-hydroxyphenyl)benzamide typically involves the reaction of 3,5-diamino-N-(4-hydroxyphenyl)benzamide with various reagents. One common method involves the use of tetra-n-butylammonium bromide as a green medium, eliminating the need for toxic and volatile organic solvents . The reaction conditions often include moderate temperatures and the use of microwave irradiation to enhance the reaction efficiency .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous synthesis methods. This approach allows for the efficient and consistent production of the compound, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-hydroxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and hydroxy groups make it susceptible to substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

Scientific Research Applications

3-amino-N-(4-hydroxyphenyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(4-hydroxyphenyl)benzamide is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-amino-N-(4-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-10-3-1-2-9(8-10)13(17)15-11-4-6-12(16)7-5-11/h1-8,16H,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKHGQGMYPBLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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